molecular formula C16H12N6OS B2389973 N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-64-9

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2389973
CAS No.: 1396883-64-9
M. Wt: 336.37
InChI Key: BMJWLMNONBHSNT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, imidazole, and pyridazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or potassium thiocyanate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique properties may be exploited in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique combination of benzo[d]thiazole , imidazole , and pyridazine moieties, which contribute to its diverse biological activities. The molecular formula is C14H12N4O1SC_{14}H_{12}N_{4}O_{1}S, with a molecular weight of approximately 284.34 g/mol.

Biological Activities

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM) Assay Type
A5492.12 ± 0.212D Assay
HCC8275.13 ± 0.972D Assay
NCI-H3580.85 ± 0.052D Assay

These results suggest that the compound has a potent effect on lung cancer cells, with lower IC50 values indicating higher potency against these cell lines .

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated against various pathogens. Studies employing broth microdilution methods demonstrated that it possesses activity against both Gram-negative and Gram-positive bacteria, as well as eukaryotic organisms like Saccharomyces cerevisiae. The results are summarized in the following table:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusHigh
Saccharomyces cerevisiaePromising

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly concerning its interaction with specific kinases. For instance, it has been noted to inhibit adaptor-associated kinase 1 (AAK1), which is involved in clathrin-mediated endocytosis—a critical process for cellular uptake of various substances . The inhibitory effects were quantified with an IC50 value indicating its efficacy in modulating this pathway.

Case Studies

A notable case study involved the synthesis and biological evaluation of similar compounds within the same structural class. Researchers synthesized several derivatives and assessed their biological activities, revealing a consistent pattern where modifications to the imidazole or pyridazine rings significantly influenced their antitumor efficacy and selectivity against cancer cell lines .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-17-8-9-22(10)14-7-6-12(20-21-14)15(23)19-16-18-11-4-2-3-5-13(11)24-16/h2-9H,1H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJWLMNONBHSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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